molecular formula C9H17O5PS B14631625 methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate CAS No. 57113-18-5

methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate

Cat. No.: B14631625
CAS No.: 57113-18-5
M. Wt: 268.27 g/mol
InChI Key: IPDDIRXDRFQIQW-BQYQJAHWSA-N
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Description

Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate typically involves the reaction of a suitable phosphinothioyl chloride with an alcohol under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the process. The general reaction scheme can be represented as follows:

[ \text{R-CH=CH-COOCH}_3 + \text{Cl-P(S)(OEt)}_2 \rightarrow \text{R-CH=CH-COOCH}_3\text{-P(S)(OEt)}_2 + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phosphinothioyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-diethoxyphosphinoyloxybut-2-enoate: Similar structure but with a phosphinoyl group instead of phosphinothioyl.

    Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate: Similar structure but with an ethyl ester group instead of methyl.

    Methyl (E)-3-dimethoxyphosphinothioyloxybut-2-enoate: Similar structure but with methoxy groups instead of ethoxy.

Uniqueness

Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and potential applications. The combination of ester and phosphinothioyl functionalities makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

57113-18-5

Molecular Formula

C9H17O5PS

Molecular Weight

268.27 g/mol

IUPAC Name

methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate

InChI

InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7+

InChI Key

IPDDIRXDRFQIQW-BQYQJAHWSA-N

Isomeric SMILES

CCOP(=S)(OCC)O/C(=C/C(=O)OC)/C

Canonical SMILES

CCOP(=S)(OCC)OC(=CC(=O)OC)C

Origin of Product

United States

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